
(2S)-1-(benzylamino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Benzylamino-butan-2-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its benzylamino group attached to a butanol backbone, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzylamino-butan-2-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 1-benzylamino-butan-2-one using chiral catalysts or reducing agents such as borane complexes. The reaction conditions often include low temperatures and inert atmospheres to ensure high enantioselectivity.
Industrial Production Methods: On an industrial scale, the production of (S)-1-Benzylamino-butan-2-ol may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum supported on carbon to achieve efficient and scalable synthesis. The choice of solvent and reaction parameters is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Benzylamino-butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines or secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Benzylamino-butan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of fine chemicals and as a chiral resolving agent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Benzylamino-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
®-1-Benzylamino-butan-2-ol: The enantiomer of (S)-1-Benzylamino-butan-2-ol, with similar chemical properties but different biological activities.
1-Benzylamino-butan-2-one: The ketone precursor used in the synthesis of (S)-1-Benzylamino-butan-2-ol.
1-Benzylamino-butan-2-amine: A reduced form of the compound with different reactivity and applications.
Uniqueness: (S)-1-Benzylamino-butan-2-ol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its activity in biological systems. Its ability to participate in a variety of chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2S)-1-(benzylamino)butan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-2-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m0/s1 |
InChI Key |
XHIGQRPMBZIQLS-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@H](CNCC1=CC=CC=C1)O |
Canonical SMILES |
CCC(CNCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
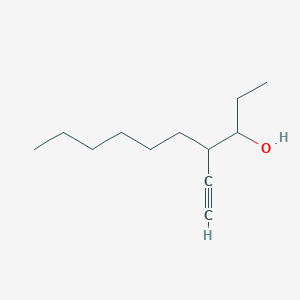
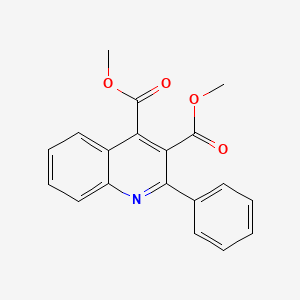
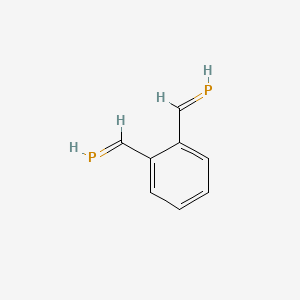
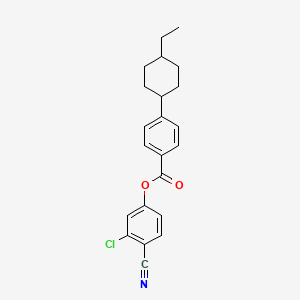
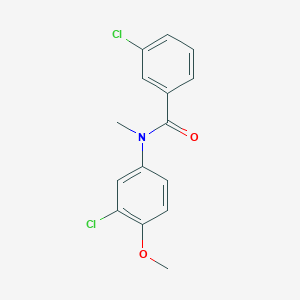

![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)

![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)
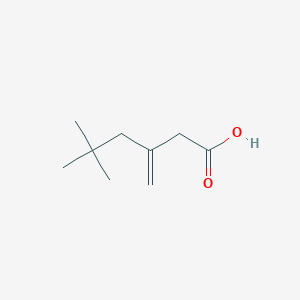

![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)
